Bromo(1-chloroethenyl)mercury
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Overview
Description
Bromo(1-chloroethenyl)mercury is an organomercury compound characterized by the presence of bromine, chlorine, and mercury atoms attached to an ethylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(1-chloroethenyl)mercury typically involves the reaction of mercury(II) bromide with 1-chloroethene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
HgBr2+CH2=CHCl→BrHgCH2CHCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Bromo(1-chloroethenyl)mercury undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The mercury center can be oxidized or reduced, leading to changes in the oxidation state of mercury.
Addition Reactions: The double bond in the ethylene backbone can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) are typical reagents.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, and nitriles.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Addition Reactions: Halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
Bromo(1-chloroethenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bromo(1-chloroethenyl)mercury involves its interaction with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, including proteins and nucleic acids. The presence of mercury allows for unique coordination chemistry, which can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Chloromercury Compounds: Such as chloromethylmercury and chloromercuribenzoic acid.
Bromomercury Compounds: Such as bromomethylmercury and bromomercuribenzoic acid.
Uniqueness
Bromo(1-chloroethenyl)mercury is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to compounds with only one type of halogen
Properties
CAS No. |
61907-00-4 |
---|---|
Molecular Formula |
C2H2BrClHg |
Molecular Weight |
341.98 g/mol |
IUPAC Name |
bromo(1-chloroethenyl)mercury |
InChI |
InChI=1S/C2H2Cl.BrH.Hg/c1-2-3;;/h1H2;1H;/q;;+1/p-1 |
InChI Key |
MYLUYSWPICNVOY-UHFFFAOYSA-M |
Canonical SMILES |
C=C(Cl)[Hg]Br |
Origin of Product |
United States |
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